![molecular formula C10H13NO3 B1219393 2-(3,4-Dimethoxyphenyl)acetamide CAS No. 5663-56-9](/img/structure/B1219393.png)
2-(3,4-Dimethoxyphenyl)acetamide
Overview
Description
“2-(3,4-Dimethoxyphenyl)acetamide” is a chemical compound that belongs to the phenylacetamide family . It has a CAS Number of 5663-56-9 and a molecular weight of 195.22 . It is typically stored at room temperature and comes in a powder form .
Synthesis Analysis
The synthesis of “2-(3,4-Dimethoxyphenyl)acetamide” involves a multi-step process that starts with the reaction of 3,4-dimethoxybenzaldehyde with aniline to form 3,4-dimethoxy-N-phenylaniline . This intermediate product is then reacted with 2-bromoanisole in the presence of a palladium catalyst to form 2-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)aniline. The final step involves the reaction of this intermediate product with acetic anhydride to form 2-(3,4-dimethoxyphenyl)-N-(2-phenoxyphenyl)acetamide.
Molecular Structure Analysis
The molecular formula of “2-(3,4-Dimethoxyphenyl)acetamide” is C10H13NO3 . The IUPAC Standard InChI is InChI=1S/C10H13NO3/c1-13-8-4-3-7(6-10(11)12)5-9(8)14-2/h3-5H,6H2,1-2H3,(H2,11,12) .
Physical And Chemical Properties Analysis
“2-(3,4-Dimethoxyphenyl)acetamide” is a powder that is stored at room temperature . It has a melting point of 156-157 degrees Celsius .
Scientific Research Applications
Medicinal Chemistry and Drug Design
2-(3,4-Dimethoxyphenyl)acetamide: is a compound of interest in medicinal chemistry due to its structural similarity to compounds with known pharmacological activities. Its derivatives, such as chalcone, indole, and quinoline, have been investigated for their potential as therapeutic agents . The compound’s molecular framework allows for the design of new pharmaceuticals with improved safety and efficacy profiles.
Synthesis of Biologically Active Substances
This compound serves as a precursor in the synthesis of biologically active substances. It’s particularly useful in the study of drug interactions at the molecular level, where specific functional groups are triggered, leading to desired biological effects .
Antioxidant Activity
Derivatives of 2-(3,4-Dimethoxyphenyl)acetamide have shown significant antioxidant activity. This property is crucial for the development of treatments for oxidative stress-related diseases .
Chemical Intermediate
The compound is used as an intermediate in the preparation of various pharmaceuticals. For example, it has been employed in the synthesis of the muscle relaxant papaverine .
Computational Chemistry Applications
In computational chemistry, 2-(3,4-Dimethoxyphenyl)acetamide and its derivatives are used to model and predict the behavior of new drugs. This includes studying their binding affinities and interactions with biological targets .
Material Science
Due to its specific physicochemical properties, this compound can be utilized in material science research, particularly in the development of organic electronic materials .
Industrial Organic Chemistry
As a versatile organic compound, 2-(3,4-Dimethoxyphenyl)acetamide finds applications in industrial organic chemistry where it’s used to develop new synthetic pathways and improve existing processes for pharmaceutical production .
Safety and Efficacy Enhancement
The compound’s derivatives are being explored for their potential to enhance the quality of life by contributing to the safety and efficacy of pharmaceuticals. This involves rigorous testing and optimization of drug formulations .
Safety and Hazards
properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-13-8-4-3-7(6-10(11)12)5-9(8)14-2/h3-5H,6H2,1-2H3,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUWOZWFDSYIYHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30205203 | |
Record name | 3,4-Dimethoxyphenylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30205203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethoxyphenyl)acetamide | |
CAS RN |
5663-56-9 | |
Record name | 2-(3,4-Dimethoxyphenyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5663-56-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dimethoxyphenylacetamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005663569 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5663-56-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73172 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,4-Dimethoxyphenylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30205203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(3,4-dimethoxyphenyl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.654 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3,4-DIMETHOXYPHENYLACETAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X4OBB6GM5O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2-(3,4-Dimethoxyphenyl)acetamide interact with its biological target and what are the downstream effects?
A1: Research primarily focuses on a derivative of 2-(3,4-Dimethoxyphenyl)acetamide, specifically A-740003 (N-(1-{[(cyanoimino)(5-quinolinylamino) methyl] amino}-2,2-dimethylpropyl)-2-(3,4-dimethoxyphenyl)acetamide), as a potent and selective antagonist of the P2X7 receptor. [] A-740003 competitively binds to the P2X7 receptor, preventing its activation by ATP. This, in turn, inhibits the downstream effects of P2X7 activation, including:
- Reduced intracellular calcium influx: P2X7 receptor activation typically leads to rapid increases in intracellular calcium. A-740003 blocks this influx. []
- Suppressed IL-1β release: P2X7 activation triggers the release of the pro-inflammatory cytokine IL-1β. A-740003 inhibits this release, demonstrating its anti-inflammatory potential. []
- Inhibition of pore formation: Prolonged P2X7 activation can lead to the formation of cytolytic pores in the cell membrane. A-740003 effectively blocks this pore formation, protecting cells from damage. []
Q2: What is the structural characterization of 2-(3,4-Dimethoxyphenyl)acetamide?
A2: While specific spectroscopic data is unavailable in the provided research, we can deduce some structural information:
Q3: Can you describe the structure-activity relationship (SAR) of 2-(3,4-Dimethoxyphenyl)acetamide derivatives, particularly regarding P2X7 receptor antagonism?
A3: Although the provided research doesn't delve into a detailed SAR analysis for 2-(3,4-Dimethoxyphenyl)acetamide derivatives, it highlights the importance of the 2-(3,4-dimethoxyphenyl)acetamide moiety in A-740003 for P2X7 receptor binding. [] Further research exploring modifications to this core structure and other substituents on the molecule would be needed to establish a comprehensive SAR profile and understand how specific structural changes influence P2X7 receptor antagonism, potency, and selectivity.
Q4: What are the potential applications of 2-(3,4-Dimethoxyphenyl)acetamide derivatives, particularly in a therapeutic context?
A4: Given the potent and selective P2X7 receptor antagonism displayed by A-740003, 2-(3,4-Dimethoxyphenyl)acetamide derivatives hold promise for treating conditions where P2X7 receptor activation contributes to the pathology. [] These include:
- Neuropathic pain: A-740003 demonstrated significant analgesic effects in rat models of neuropathic pain, indicating its potential for treating conditions like chronic pain and nerve injury. []
- Inflammatory disorders: The anti-inflammatory properties of A-740003, attributed to its inhibition of IL-1β release, suggest its potential application in treating inflammatory diseases. []
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